molecular formula C18H19N3OS2 B14532698 5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione CAS No. 62689-00-3

5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione

Cat. No.: B14532698
CAS No.: 62689-00-3
M. Wt: 357.5 g/mol
InChI Key: XXLLUQHAHANKLG-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione is a complex organic compound with a unique structure that includes both dimethylamino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione typically involves multi-step reactions. One common method includes the reaction of dimethylamine with methoxy-substituted benzaldehyde, followed by cyclization with thiourea under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, strong bases like sodium hydroxide; conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoquinolines: These compounds share the dimethylamino functional group and exhibit similar reactivity.

    Methoxy-substituted imidazolidines: These compounds have similar structural features and chemical properties.

Uniqueness

5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione is unique due to its combination of dimethylamino and methoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

62689-00-3

Molecular Formula

C18H19N3OS2

Molecular Weight

357.5 g/mol

IUPAC Name

5-(dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione

InChI

InChI=1S/C18H19N3OS2/c1-19(2)18(22-3)16(23)20(14-10-6-4-7-11-14)17(24)21(18)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

XXLLUQHAHANKLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(C(=S)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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